molecular formula C18H19F3N4O2 B2542425 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1428364-42-4

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2542425
CAS No.: 1428364-42-4
M. Wt: 380.371
InChI Key: GCKDXWDKNWLKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it would participate in reactions typical of pyrazolo[5,1-b][1,3]oxazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented . Based on its structure, it’s likely to be a solid at room temperature.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A variety of pyrazole and isoxazole derivatives, including structures closely related to the specified compound, have been synthesized and demonstrated significant antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents. The synthesized compounds were characterized using various spectroscopic methods and showed efficacy against a range of bacterial and fungal strains (Sanjeeva, Narendra, & Venkata, 2022).

Molecular Interaction Studies

Molecular interaction studies of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor have been conducted to understand its conformational preferences and interaction mechanisms. This research provides insight into the structural requirements for antagonistic activity on the CB1 receptor, which could inform the design of new therapeutic agents (Shim et al., 2002).

Crystal Structure Characterisation

The X-ray structure characterization of novel pyrazole carboxamide derivatives, including compounds with structural similarities to the specified chemical, has been performed. Such studies are crucial for understanding the molecular geometry and potential interaction sites of these compounds, paving the way for their application in drug design and development (Lv, Ding, & Zhao, 2013).

Anticancer Evaluation

Some derivatives have been synthesized and evaluated for their anticancer properties, showcasing the potential of these compounds in cancer therapy. The research indicates that structural variations can significantly impact biological properties, allowing for the tuning of compounds toward specific therapeutic goals (Jilloju et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that it could interact with biological systems in a manner similar to other pyrazolo[5,1-b][1,3]oxazines .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future research directions for this compound could include elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety and potential applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(26)15-12-22-25-5-2-10-27-17(15)25/h1,3-4,11-12H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKDXWDKNWLKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.